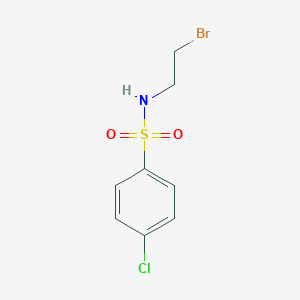

N-(2-bromoethyl)-4-chlorobenzenesulfonamide

Description

Propriétés

IUPAC Name |

N-(2-bromoethyl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO2S/c9-5-6-11-14(12,13)8-3-1-7(10)2-4-8/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHOHKTXDOPJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379102 | |

| Record name | N-(2-bromoethyl)-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151389-59-2 | |

| Record name | N-(2-bromoethyl)-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromoethyl)-4-chlorobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-bromoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety .

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-bromoethyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed:

Nucleophilic substitution: Formation of new sulfonamide derivatives with different functional groups.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines from nitro groups.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

N-(2-bromoethyl)-4-chlorobenzenesulfonamide and its derivatives have been studied for their antimicrobial properties. Compounds with similar structures are known to exhibit significant antibacterial effects against various pathogens. The sulfonamide group is particularly noted for its historical use as antimicrobial agents, which has paved the way for the development of new derivatives that may overcome resistance issues encountered with traditional sulfonamides .

1.2 Anticancer Properties

Recent studies have indicated that compounds related to this compound may possess anticancer activity. For instance, derivatives designed to inhibit carbonic anhydrase have shown promising results in selectively targeting cancer cells while sparing normal cells. In vitro studies demonstrated that such compounds could induce cell cycle arrest and elevate oxidative stress in colorectal carcinoma cells, suggesting a potential pathway for therapeutic intervention .

Synthetic Applications

2.1 Organic Synthesis

this compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for synthesizing more complex molecules . The presence of both bromine and chlorine enhances its ability to introduce specific functional groups into larger structures.

2.2 Case Studies in Synthesis

Several synthesis methods have been documented for creating this compound, often involving reactions with alkyl halides or other electrophiles. For example, the reaction of substituted anilines with benzenesulfonyl chlorides under basic conditions has been shown to yield high-purity products suitable for further functionalization .

Biological Evaluations

3.1 Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research into SAR has revealed that variations in substituents can significantly affect the compound's potency against specific biological targets. For instance, the introduction of different alkyl or aryl groups can enhance or diminish its antimicrobial and anticancer activities .

3.2 In Vivo Studies

In vivo studies are crucial for assessing the therapeutic potential of this compound derivatives. Animal models have been employed to evaluate the efficacy and safety profiles of these compounds, providing insights into their pharmacokinetics and potential side effects .

Summary of Findings

The following table summarizes key findings regarding this compound:

Mécanisme D'action

The mechanism of action of N-(2-bromoethyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to interfere with biological pathways. This dual mechanism makes it a versatile compound for various applications .

Comparaison Avec Des Composés Similaires

Table 1: Structural Parameters of Selected Sulfonamides

Antibacterial Activity

Table 2: Antibacterial Activity of Sulfonamide Derivatives

| Compound | Target Pathogen | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 5a (Bromoethyl-benzodioxan sulfonamide) | S. typhi | 13.00 ± 0.89 | |

| Ciprofloxacin (Reference) | S. typhi | 7.83 ± 0.78 |

Enzyme Inhibition

Activité Biologique

N-(2-bromoethyl)-4-chlorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing from diverse research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-bromoethanol. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| NMR | Signals corresponding to aromatic protons (δ 7.0-7.5), methylene protons (δ 3.5-4.0) |

| IR | Characteristic peaks for N-H stretch (around 3300 cm⁻¹), C=O stretch (around 1650 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z corresponding to the molecular weight of the compound |

2.1 Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies indicate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action: The compound is believed to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.9 μg/mL |

| Escherichia coli | 7.8 μg/mL |

| Pseudomonas aeruginosa | 15.6 μg/mL |

2.2 Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer studies, particularly against breast cancer cell lines.

- Cell Lines Tested: The compound has been evaluated on MCF-7 (human breast adenocarcinoma) cells using Sulforhodamine B (SRB) assay.

- Results: The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent.

3. Case Studies

Several studies have explored the biological activity of sulfonamide derivatives, including this compound:

- Study by Sharma et al. highlighted the antimicrobial activity against a range of pathogens, supporting the structure-activity relationship that enhances efficacy through specific substitutions on the benzene ring .

- Research published in MDPI showed that compounds with similar structures exhibited significant antibiofilm activity and low toxicity profiles, indicating their potential for therapeutic applications .

- Emerging Research indicated that modifications in the sulfonamide group can lead to enhanced antibacterial properties, suggesting further exploration into structural variations could yield more potent derivatives .

4. Conclusion

This compound represents a promising candidate for both antimicrobial and anticancer applications based on its biological activity profile. Further research into its mechanisms of action and optimization of its structure could lead to the development of effective therapeutic agents.

This compound's potential underscores the importance of continued investigation into sulfonamide derivatives in medicinal chemistry, particularly in addressing resistant bacterial strains and cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for N-(2-bromoethyl)-4-chlorobenzenesulfonamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A reported procedure involves reacting 4-chlorobenzenesulfonamide with 1,2-dibromoethane in a polar aprotic solvent (e.g., tetrahydrofuran) under reflux, with careful control of stoichiometry to minimize di-substitution byproducts . Alternatively, phosphorous oxy chloride (POCl₃) may be used as a coupling agent in refluxing toluene, followed by purification via recrystallization from sodium bicarbonate solution .

- Critical Considerations : Monitor reaction progress via TLC, and characterize intermediates using H NMR to confirm bromoethyl group incorporation (δ ~3.5–4.0 ppm for CH₂Br) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Key absorption bands include sulfonamide S=O stretching (~1360 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

- NMR Analysis :

- H NMR: Ethylenic protons (CH₂Br) resonate at δ 3.6–3.8 ppm (triplet, J = 6.5 Hz), while aromatic protons from the 4-chlorophenyl group appear as doublets at δ 7.4–7.8 ppm .

- C NMR: The brominated carbon (C–Br) appears at δ ~30–35 ppm, and sulfonamide carbons (SO₂–N) at δ ~125–135 ppm .

Q. How are common synthetic byproducts or impurities identified and mitigated?

- Byproduct Identification : Use high-resolution mass spectrometry (HRMS) to detect di-substituted products (e.g., N,N-di(2-bromoethyl) derivatives). H NMR can reveal excess ethylene dibromide (δ 3.4–3.7 ppm for unreacted CH₂Br) .

- Mitigation Strategies : Optimize reaction stoichiometry (1:1 molar ratio of sulfonamide to dibromoethane) and employ column chromatography for purification .

Advanced Research Questions

Q. How does reaction temperature influence chemoselectivity in derivatization reactions of this compound?

- Mechanistic Insight : At lower temperatures (0–25°C), bromoethyl groups preferentially undergo nucleophilic substitution (e.g., with amines), while higher temperatures (>60°C) favor elimination reactions forming vinyl sulfonamides. This is attributed to the activation energy barrier for SN2 vs. E2 pathways .

- Experimental Validation : Conduct kinetic studies using in situ IR or F NMR (if fluorine tags are introduced) to track intermediate formation .

Q. What crystallographic parameters define the molecular conformation of sulfonamide derivatives like this compound?

- Structural Features :

| Parameter | Value Range | Source |

|---|---|---|

| S–N–C–O Torsional Angle | 67.5–89.5° | |

| Dihedral Angle (Aryl Rings) | 62.8–86.5° | |

| N–H···O Hydrogen Bonding | 2.8–3.0 Å |

- Refinement Tools : Use SHELXL for small-molecule refinement, with restraints for disordered bromoethyl groups .

Q. How can regioselectivity be controlled in palladium-catalyzed cross-coupling reactions involving this compound?

- Catalytic Systems : Employ Pd(PPh₃)₄ with bulky ligands (e.g., t-BuXPhos) to favor coupling at the bromoethyl group over aryl chlorine sites. Reaction monitoring via GC-MS is critical to assess selectivity .

- Case Study : In Heck reactions, regioselectivity for β-hydride elimination is enhanced using polar solvents (DMF) and elevated temperatures (80–100°C) .

Q. What computational models predict the biological activity of this compound derivatives?

- Docking Studies : Use AutoDock Vina with protein targets (e.g., carbonic anhydrase) to simulate binding affinities. The sulfonamide moiety acts as a zinc-binding group, while the bromoethyl chain modulates lipophilicity .

- MD Simulations : GROMACS can model conformational flexibility, revealing stable binding poses with RMSD < 2.0 Å over 100-ns trajectories .

Data Contradictions and Resolution

- vs. 5 : reports quantitative yields for tribromoethylidene derivatives under boiling conditions, while emphasizes controlled reflux for minimal byproducts. Resolution lies in substrate-specific optimization: bromoethyl vs. tribromoethylidene groups require distinct temperature regimes .

- Crystallographic Discrepancies : Dihedral angles vary between derivatives (e.g., 62.8° in vs. 89.5° in ), highlighting substituent-dependent conformational flexibility. Use DFT calculations (B3LYP/6-31G*) to validate experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.